2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a fluorinated tetrahydroisoquinoline (THIQ) derivative characterized by a bicyclic scaffold with dual fluorine substituents at the 5- and 6-positions and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine, which can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity. The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization during synthetic workflows .
Properties
IUPAC Name |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-6-8-9(12(18)13(19)20)4-5-10(16)11(8)17/h4-5,12H,6-7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFBLJCSWZGQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group in organic synthesis. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions. This deprotection process is a key part of the compound’s interaction with its targets.
Biochemical Pathways
The compound likely participates in peptide synthesis pathways, given the presence of the Boc group. The Boc group protects the amine functional group during synthesis, allowing for selective formation of bonds. Once the Boc group is removed, the amine can participate in peptide bond formation.
Pharmacokinetics
The compound’s solubility and stability may be influenced by the presence of the boc group and the ionic liquid in which it is often dissolved.
Result of Action
The primary result of the compound’s action is the formation of peptides or proteins, assuming its role in peptide synthesis. The removal of the Boc group allows the amine to form peptide bonds, contributing to the synthesis of these macromolecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group requires acidic conditions. Additionally, the compound’s solubility and stability can be affected by the ionic liquid in which it is dissolved.
Biological Activity
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.30 g/mol. The compound features a tert-butoxycarbonyl (BOC) protecting group and difluoro substituents at the 5 and 6 positions of the tetrahydroisoquinoline core. These modifications enhance its reactivity and biological potential.
Synthesis
The synthesis typically involves several key steps:
- Formation of the Tetrahydroisoquinoline Core : This can be achieved through various cyclization reactions.
- Introduction of the BOC Group : Protecting amine functionalities using the BOC group is common in organic synthesis.
- Fluorination : The introduction of fluorine atoms at specific positions enhances biological activity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions to reveal an active amine group capable of participating in further reactions or binding to biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation have shown promising results.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, including this compound. It demonstrated significant inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
-
Anticancer Potential :
- In vitro assays showed that this compound inhibited the growth of several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
-
Neuroprotective Studies :
- Research focusing on neuroprotection revealed that this compound could prevent neuronal cell death induced by oxidative stress in cultured neurons. This suggests its potential utility in treating conditions like Alzheimer's disease.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H17F2NO4 |
| Molecular Weight | 313.30 g/mol |
| CAS Number | 2241138-04-3 |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Yes |
| Neuroprotective Effects | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Methoxy Groups
A key distinction between the target compound and other THIQ derivatives lies in the substituent profile. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid () features electron-donating methoxy groups at the 6- and 7-positions, which contrast with the electron-withdrawing fluorine atoms in the 5,6-difluoro analog. This difference may influence reactivity in downstream transformations, such as cyclization or coupling reactions .
Positional Isomerism and Fluorination Patterns
The catalog data () includes a 6-fluoro-THIQ derivative (C₁₅H₁₈FNO₄, MW 295.31) and a bicyclo[1.1.1]pentane-carboxylic acid with a 1,1-difluoroethyl group. The target compound’s 5,6-difluoro substitution likely results in a molecular formula of C₁₅H₁₇F₂NO₄ (estimated MW ~314.31), distinguishing it from the mono-fluoro analog. The proximity of fluorine atoms in the 5,6-positions may induce steric hindrance or electronic delocalization effects absent in single-substituted or distal-fluoro analogs .
Boc-Protected vs. Unprotected Amines
The Boc group in the target compound contrasts with unprotected amines in simpler THIQ carboxylic acids. For instance, the 6,7-dimethoxy derivative () lacks a protecting group, which could limit its utility in multi-step syntheses requiring selective amine modification. The Boc group enhances stability during acidic or basic conditions, a critical advantage in complex reaction sequences .
Data Table: Comparative Analysis of THIQ Derivatives
*Estimated based on mono-fluoro analog ().
Q & A
Basic: What are the critical synthetic steps and reagent considerations for preparing 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
Fluorination : Selective introduction of fluorine at the 5,6-positions using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to avoid over-fluorination.
Tetrahydroisoquinoline Core Formation : Cyclization via Pictet-Spengler or Bischler-Napieralski reactions, requiring anhydrous conditions and acid catalysis (e.g., trifluoroacetic acid).
tert-BOC Protection : Addition of the tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine functionality.
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF.
Critical Reagents: Boc₂O for protection, Selectfluor® for fluorination, and coupling agents (e.g., HATU) for amide bond formation. Reaction monitoring via TLC or HPLC is essential to optimize yields .
Basic: How does the tert-butoxycarbonyl (BOC) group influence the compound’s stability and reactivity in downstream applications?
Methodological Answer:
The BOC group:
- Enhances Stability : Protects the amine group from undesired nucleophilic attacks during synthetic steps, particularly in acidic or oxidative environments.
- Facilitates Purification : Increases hydrophobicity, aiding in chromatographic separation (e.g., silica gel or reverse-phase HPLC).
- Controlled Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the tetrahydroisoquinoline core or fluorine substituents. Stability studies should confirm the BOC group’s integrity under reaction conditions using ¹H NMR or IR spectroscopy .
Basic: What purification strategies are recommended for isolating high-purity 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-tetrahydroisoquinoline-1-carboxylic acid?
Methodological Answer:
- Chromatography : Use flash chromatography with gradients of ethyl acetate/hexane for crude purification. For higher purity (>95%), employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove residual impurities. Monitor purity via HPLC with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in NMR data when characterizing fluorinated positions?
Methodological Answer:
- ²⁹F NMR : Directly confirms fluorine substitution patterns. Compare chemical shifts with analogous compounds (e.g., 8-fluoro derivatives in ).
- Heteronuclear Correlation (HETCOR) : Maps ¹H-¹⁹F couplings to assign positions.
- X-ray Crystallography : Definitive structural assignment if crystalline derivatives are obtainable. Discrepancies in coupling constants or integration ratios may indicate synthetic byproducts, necessitating re-optimization of fluorination conditions .
Advanced: What experimental variables most significantly impact fluorination efficiency at the 5,6-positions?
Methodological Answer:
- Temperature : Lower temperatures (0–5°C) minimize side reactions but may slow fluorination.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination kinetics.
- Catalyst : Use Lewis acids (e.g., BF₃·Et₂O) to activate the substrate.
- Substrate Pre-activation : Pre-functionalize the tetrahydroisoquinoline core with electron-withdrawing groups to direct fluorination. DOE (Design of Experiments) is recommended to balance these factors .
Advanced: How can reaction yields be optimized for amide bond formation involving this compound?
Methodological Answer:
- Coupling Agents : Use HATU or EDCI with HOAt for sterically hindered amines.
- Base Selection : DIPEA or NMM in DCM/DMF ensures optimal pH for activation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 30 min at 80°C vs. 24 hr conventional). Monitor by LC-MS to detect intermediates and adjust stoichiometry .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the BOC group. Desiccate to limit moisture uptake .
Advanced: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC-UV/HRMS : Confirm molecular weight (HRMS) and purity (>95% by UV at 210 nm).
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to verify substitution patterns.
- Elemental Analysis : Validate C/H/N ratios, critical for publication-quality data.
- Stability-Indicating Assays : Stress testing (heat, light, pH) followed by HPLC to identify degradation products .
Advanced: How can researchers investigate the compound’s mechanism of action in biochemical pathways?
Methodological Answer:
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to putative targets (e.g., enzymes or receptors).
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- Kinetic Studies : Monitor reaction progress curves under varying substrate concentrations to derive Km and Vmax values .
Advanced: What strategies mitigate decomposition of the carboxylic acid moiety during long-term storage?
Methodological Answer:
- Lyophilization : Convert to a stable sodium salt and lyophilize to remove residual solvents.
- Add Stabilizers : Include antioxidants (e.g., BHT) in stock solutions.
- Avoid Protic Solvents : Store in anhydrous DMSO or DMF rather than water/ethanol mixtures. Regular stability testing via HPLC is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
